molecular formula C5H9BrO3 B1584128 Methyl 2-bromo-3-methoxypropanoate CAS No. 27704-96-7

Methyl 2-bromo-3-methoxypropanoate

Cat. No. B1584128
CAS RN: 27704-96-7
M. Wt: 197.03 g/mol
InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N
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Patent
US04452626

Procedure details

480 g of mercuric acetate was added to a solution of 139 g of methyl acrylate in 170 ml of methanol. The resulting mixture was stirred for 3 days at room temperature. To the mixture, cooled in an ice bath, a solution of 100 g of potassium bromide in 600 ml of water was added. A heavy oil formed, was separated from the mixture and was extracted with chloroform. The extract was washed with water, dried (MgSO4) and filtered. The filtrate was heated to 60° C. and 36.9 g of bromine was added, drop-by-drop over a 2-hour period. The resulting mixture was cooled to 5° C. and concentrated in a rotary evaporator. The liquid residue was distilled to give methyl 2-bromo-3-methoxypropionate (5A), b.p.: 69-72° C. (3-5 Torr.).
[Compound]
Name
mercuric acetate
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[Br-:7].[K+].[CH3:9][OH:10]>O>[Br:7][CH:2]([CH2:3][O:10][CH3:9])[C:1]([O:5][CH3:6])=[O:4] |f:1.2|

Inputs

Step One
Name
mercuric acetate
Quantity
480 g
Type
reactant
Smiles
Name
Quantity
139 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
170 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the mixture, cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A heavy oil formed
CUSTOM
Type
CUSTOM
Details
was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated to 60° C.
ADDITION
Type
ADDITION
Details
36.9 g of bromine was added, drop-by-drop over a 2-hour period
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 5° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The liquid residue was distilled

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC(C(=O)OC)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.